[3-Ethyl-5-(iodomethyl)oxolan-3-yl]methanol
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Overview
Description
[3-Ethyl-5-(iodomethyl)oxolan-3-yl]methanol is an organic compound with the molecular formula C8H15IO2 and a molecular weight of 270.11 g/mol It is a derivative of oxolane, featuring an iodomethyl group and an ethyl group attached to the oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Ethyl-5-(iodomethyl)oxolan-3-yl]methanol typically involves the iodination of a precursor compound, such as 3-ethyl-5-(hydroxymethyl)oxolane. The iodination reaction can be carried out using iodine and a suitable oxidizing agent, such as sodium hypochlorite, under controlled conditions to ensure the selective formation of the iodomethyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
[3-Ethyl-5-(iodomethyl)oxolan-3-yl]methanol can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Formation of new derivatives with different functional groups.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of alcohols or alkanes.
Scientific Research Applications
[3-Ethyl-5-(iodomethyl)oxolan-3-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-Ethyl-5-(iodomethyl)oxolan-3-yl]methanol involves its interaction with specific molecular targets and pathways. The iodomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
[3-Ethyl-5-(bromomethyl)oxolan-3-yl]methanol: Similar structure but with a bromomethyl group instead of an iodomethyl group.
[3-Ethyl-5-(chloromethyl)oxolan-3-yl]methanol: Similar structure but with a chloromethyl group instead of an iodomethyl group.
[3-Ethyl-5-(hydroxymethyl)oxolan-3-yl]methanol: Similar structure but with a hydroxymethyl group instead of an iodomethyl group.
Uniqueness
The presence of the iodomethyl group in [3-Ethyl-5-(iodomethyl)oxolan-3-yl]methanol imparts unique reactivity compared to its bromomethyl, chloromethyl, and hydroxymethyl analogs. The iodomethyl group is more reactive in nucleophilic substitution reactions, making this compound particularly useful in synthetic chemistry .
Properties
IUPAC Name |
[3-ethyl-5-(iodomethyl)oxolan-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15IO2/c1-2-8(5-10)3-7(4-9)11-6-8/h7,10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICPUOILXZMYGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(OC1)CI)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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